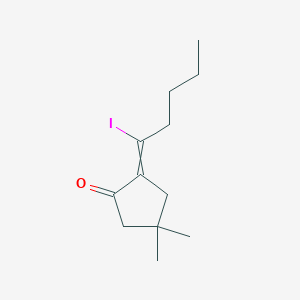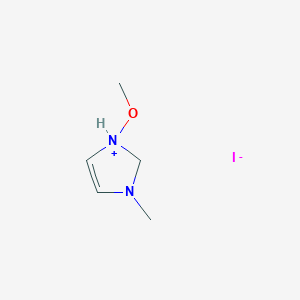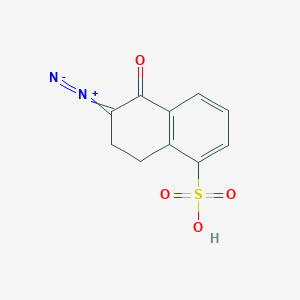
2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O4S It is known for its unique structure, which includes a diazonium group and a sulfonate group attached to a dihydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 5-amino-3,4-dihydronaphthalene-1-sulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Reagents include phenols or aromatic amines, and the reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors depending on the coupling component.
Reduction Reactions: The corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution, coupling, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-naphthol-4-sulfonate
- 4-Diazonio-3-sulfo-1-naphthol
- 2-Diazonio-5-sulfo-1-naphthol
Uniqueness
2-Diazonio-5-sulfo-3,4-dihydronaphthalen-1-olate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other diazonium compounds. Its combination of a diazonium group and a sulfonate group makes it particularly useful in azo coupling reactions and as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
850208-78-5 |
|---|---|
Molekularformel |
C10H8N2O4S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
6-diazo-5-oxo-7,8-dihydronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-3H,4-5H2,(H,14,15,16) |
InChI-Schlüssel |
ABTWKUUMQVJBHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=[N+]=[N-])C(=O)C2=C1C(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)
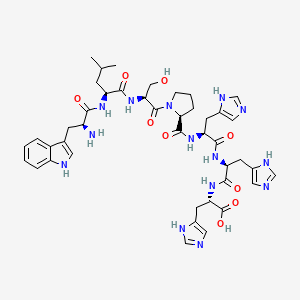
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)
![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
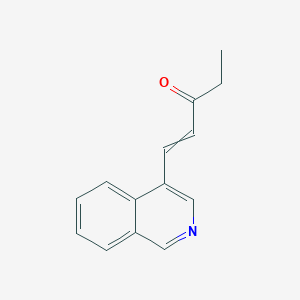

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
